Enhanced Lipophilicity (XLogP3-AA = 2) vs. Methyl Sulfonamide Analogs (Estimated XLogP ≈ 1.2–1.5)
The target compound exhibits a computed XLogP3-AA value of 2, as determined by the PubChem database [1]. While experimental data for the direct methyl analog (4-[(methylamino)sulfonyl]benzoyl chloride) are not available in authoritative databases, class-level inference based on the cyclopropyl group's established contribution to lipophilicity (ΔlogP ≈ +0.5–0.8 compared to a methyl group) suggests that the target compound is significantly more lipophilic than its methyl counterpart [2]. This difference is critical for optimizing membrane permeability and oral absorption in drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | 4-[(Methylamino)sulfonyl]benzoyl chloride (estimated): ~1.2–1.5 (class-level inference) |
| Quantified Difference | Estimated ΔXLogP ≈ +0.5 to +0.8 |
| Conditions | Computed value from PubChem (XLogP3-AA algorithm); comparator value estimated based on fragment contribution of cyclopropyl vs. methyl group in medicinal chemistry literature [2]. |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a key determinant of oral bioavailability in lead optimization programs.
- [1] PubChem. (2026). 4-(Cyclopropylsulfamoyl)benzoyl chloride (CID 16896507). National Center for Biotechnology Information. Retrieved April 23, 2026. View Source
- [2] Talele, T. T. (2016). The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. View Source
